molecular formula C14H9Cl2N3O3 B011415 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone CAS No. 19721-24-5

1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone

Cat. No. B011415
CAS RN: 19721-24-5
M. Wt: 338.1 g/mol
InChI Key: PRRRMBDHOGEKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone, also known as TAED, is a chemical compound that has been widely used in scientific research due to its unique properties. TAED is a derivative of anthraquinone, which is a type of organic compound that is commonly found in plants. TAED has been used in a variety of applications, including as a bleach activator, a dyeing agent, and a catalyst for chemical reactions. In

Mechanism of Action

The mechanism of action of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is not fully understood. However, it is believed that this compound acts as a catalyst for the decomposition of hydrogen peroxide, which produces reactive oxygen species that are responsible for the bleaching and dyeing effects of this compound. This compound has also been shown to have antimicrobial properties, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not considered to be harmful to human health. However, this compound may cause skin and eye irritation if it comes into contact with these tissues. This compound has also been shown to be a respiratory irritant in animal studies. In addition, this compound has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in lab experiments is its ability to enhance the bleaching power of hydrogen peroxide. This makes it useful in a variety of applications, such as the removal of stains from fabrics. Additionally, this compound is relatively easy to synthesize and is readily available. However, this compound may not be suitable for all experiments, as it may interfere with the results of certain assays.

Future Directions

There are several future directions for the use of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in scientific research. One potential application is in the development of antimicrobial agents. This compound has been shown to have antimicrobial properties, and further research may lead to the development of new antibiotics. Additionally, this compound may be useful in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Further research is needed to explore these potential applications of this compound.

Synthesis Methods

1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dichloro-8-hydroxyanthraquinone with ammonia to form the corresponding monoamino compound. The monoamino compound is then reacted with excess ammonia and formaldehyde to form the triamino compound. The final step involves the chlorination of the triamino compound with chlorine gas to form this compound.

Scientific Research Applications

1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used in a variety of scientific research applications. One of the most common uses of this compound is as a bleach activator. This compound is added to laundry detergents to enhance the bleaching power of hydrogen peroxide. This compound has also been used as a dyeing agent in the textile industry. Additionally, this compound has been used as a catalyst for chemical reactions, such as the oxidation of alcohols.

properties

CAS RN

19721-24-5

Molecular Formula

C14H9Cl2N3O3

Molecular Weight

338.1 g/mol

IUPAC Name

1,4,5-triamino-2,3-dichloro-8-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9Cl2N3O3/c15-9-10(16)12(19)8-7(11(9)18)13(21)5-3(17)1-2-4(20)6(5)14(8)22/h1-2,20H,17-19H2

InChI Key

PRRRMBDHOGEKOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O

Other CAS RN

19721-24-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.